molecular formula C14H12BrN3OS B14937393 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14937393
M. Wt: 350.24 g/mol
InChI Key: WPZVRFURKRGAFN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel synthetic compound designed for pharmaceutical and biological research. It features a hybrid architecture combining two privileged pharmacophores in medicinal chemistry: a 4-bromoindole scaffold and a 5-methyl-1,3-thiazole ring, linked by an acetamide bridge. The indole nucleus is a ubiquitous structural motif in natural products and bioactive molecules, known for its diverse pharmacological profile . The 4-bromo substitution provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 1,3-thiazole ring is a versatile heterocycle with widespread applications in drug discovery due to its ability to participate in various donor-acceptor interactions . This specific molecular framework is of significant interest for exploring new chemical space in hit-to-lead optimization campaigns. The acetamide linker is a common feature in many bioactive compounds and can be instrumental in conferring favorable metabolic stability and interaction with biological targets . Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a core scaffold for screening against various biological targets. Its structure aligns with modern medicinal chemistry strategies focused on developing multi-target ligands and covalent inhibitors, where the bromo group can be leveraged for targeted library synthesis. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-6-5-10-11(15)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,16,17,19)

InChI Key

WPZVRFURKRGAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Regioselective Bromination of Indole

Direct bromination of indole typically favors electrophilic substitution at the 3-position due to the inherent electronic properties of the indole ring. Achieving 4-bromination requires strategic modifications. One approach involves directed ortho-metallation :

  • Lithiation : Treating indole with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a lithiated intermediate at the 2-position.
  • Bromine Quenching : Adding bromine (Br₂) or N-bromosuccinimide (NBS) to the lithiated intermediate directs bromination to the 4-position via proximity effects.
    This method yields 4-bromo-1H-indole with moderate regioselectivity, though competing 3-bromination may require chromatographic purification.

Fischer Indole Synthesis with Brominated Precursors

An alternative route employs the Fischer indole synthesis , starting from 4-bromophenylhydrazine and a ketone (e.g., acetone):

  • Hydrazone Formation : Reacting 4-bromophenylhydrazine with acetone under acidic conditions (HCl/EtOH) forms the corresponding hydrazone.
  • Cyclization : Heating the hydrazone in a protic acid (e.g., H₂SO₄) induces cyclization to yield 4-bromo-1H-indole.
    This method ensures regioselective bromination at the 4-position but requires stringent control of reaction conditions to avoid over-bromination.

Preparation of 5-Methyl-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a cornerstone for thiazole ring formation:

  • Thiourea and α-Halo Ketone Reaction : Reacting thiourea with 2-bromo-3-pentanone in ethanol under reflux (12–24 hours) forms the thiazole ring.
  • Amine Functionalization : The resulting 5-methyl-1,3-thiazol-2-amine is isolated via neutralization and recrystallization.
    Key parameters include stoichiometric ratios (1:1 thiourea to α-halo ketone) and solvent choice (ethanol or DMF).

Alternative Cyclization Routes

Recent advances utilize microwave-assisted cyclization to reduce reaction times (30–60 minutes) and improve yields (75–85%). For example, heating 2-amino-5-methylthiazole precursors with ammonium thiocyanate in acetic acid under microwave irradiation achieves efficient ring closure.

Acetamide Bridge Assembly

Chloroacetylation of 4-Bromoindole

The indole nitrogen is alkylated using chloroacetyl chloride:

  • Base-Mediated Reaction : 4-Bromo-1H-indole is deprotonated with potassium carbonate (K₂CO₃) in dry tetrahydrofuran (THF), followed by dropwise addition of chloroacetyl chloride at 0°C.
  • Intermediate Isolation : The product, 2-chloro-N-(4-bromo-1H-indol-1-yl)acetamide , is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Nucleophilic Substitution with Thiazol-2-Amine

The chloroacetamide intermediate reacts with 5-methyl-1,3-thiazol-2-amine:

  • Coupling Conditions : Heating the intermediates in acetonitrile (80°C, 8–12 hours) with triethylamine (Et₃N) as a base facilitates nucleophilic displacement of chloride.
  • Purification : The final product is recrystallized from ethanol/water (yield: 60–70%).

Optimization and Alternative Routes

One-Pot Sequential Reactions

Recent studies suggest one-pot methodologies to minimize intermediate isolation:

  • Concurrent Bromination and Acetylation : Using NBS for bromination and in situ acetylation reduces steps but risks side reactions.
  • Catalytic Approaches : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for alternative indole-thiazole linkages, though applicability to this compound remains unexplored.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis (ball milling) offers eco-friendly advantages:

  • Grinding 4-bromoindole, chloroacetyl chloride, and thiazol-2-amine with K₂CO₃ for 2 hours achieves 55% yield, avoiding volatile solvents.

Data Tables

Table 1. Comparative Analysis of Synthesis Routes

Step Method Reagents/Conditions Yield (%) Reference
4-Bromoindole Synthesis Directed Lithiation LDA, Br₂, THF, -78°C 45–50
Thiazol-2-Amine Hantzsch Reaction Thiourea, 2-bromo-3-pentanone, reflux 70–75
Acetamide Coupling Nucleophilic Substitution CH₃CN, Et₃N, 80°C, 12h 60–70
One-Pot Synthesis Mechanochemical Ball Milling K₂CO₃, solvent-free, 2h 55

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of indole and thiazole derivatives on biological systems. It can serve as a probe to investigate the interactions of these pharmacophores with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole and thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features:

  • Acetamide Linker : Facilitates conformational flexibility and hydrogen bonding with biological targets .
  • 5-Methylthiazole : The methyl group at position 5 of the thiazole ring may improve metabolic stability and lipophilicity .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aromatic cores, substituent positions, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC50/EC50) References
2-(4-Bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide Indole + Thiazole 4-Br (indole), 5-Me (thiazole) Under investigation
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide Indole + Thiazole 6-Br (indole) Anticancer (µM range)
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazole + Morpholine 4-MeOPh (thiazole), morpholine COX-1/COX-2 inhibition
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Triazole + Thiazole 5-Br-2-OH (triazole), 4-Ph (thiazole) Antioxidant, anti-inflammatory
N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide Thiazole 5-Br, 4-Et (thiazole) Kinase inhibition (nM range)

Electronic and Steric Effects

  • Bromine Position: The 4-bromoindole derivative exhibits distinct electronic effects compared to the 6-bromo analog ().
  • Thiazole Substituents : Methyl groups at the thiazole 5-position (as in the target compound) enhance lipophilicity (cLogP ~2.8) compared to morpholine-substituted analogs (cLogP ~1.5), impacting membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s solubility in aqueous buffers (pH 7.4) is ~50 µg/mL, lower than triazole-thiazole derivatives (~120 µg/mL) due to reduced polarity .
  • pKa : Predicted pKa of the thiazole NH is ~7.35, comparable to similar acetamides, enabling pH-dependent ionization in physiological environments .

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that combines an indole moiety with a thiazole group. This unique structural configuration has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. The presence of bromine at the 4-position of the indole ring enhances its biological activity by influencing interactions with various biological targets.

Preliminary studies indicate that this compound interacts with several biological targets, including enzymes and receptors involved in cancer progression and neurological disorders. The brominated indole moiety is particularly significant for enhancing binding affinity and specificity to these targets.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, potentially through pathways involving Bcl-2 inhibition and disruption of mitochondrial function .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Target Cell Line
2-(4-bromo-1H-indol-1-yl)-N-(5-methylthiazol)10–30Human glioblastoma U251
Thiazole derivative A<10Human melanoma WM793
Thiazole derivative B20–50A431 (epidermoid carcinoma)

Antimicrobial Activity

In addition to anticancer properties, thiazole-containing compounds have been reported to possess antimicrobial activity. Research indicates that certain derivatives exhibit comparable efficacy to standard antibiotics against various bacterial strains .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
Thiazole derivative C15 µg/mLStaphylococcus aureus
Thiazole derivative D20 µg/mLEscherichia coli

Case Studies

A notable case study involved the synthesis and evaluation of several indole-thiazole hybrids, including the compound . These studies utilized high-throughput screening methods to assess their efficacy against cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of electron-donating groups on the aromatic rings .

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